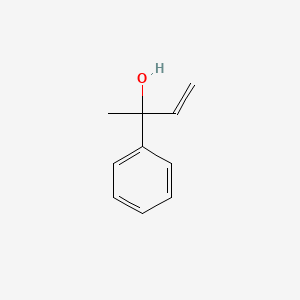

2-Phenylbut-3-en-2-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Phenylbut-3-en-2-ol is an organic compound with the molecular formula C10H12O. It is a colorless oil that is used in various chemical reactions and applications. The compound is known for its unique structure, which includes a phenyl group attached to a butenol backbone.

Mecanismo De Acción

Target of Action

2-Phenylbut-3-en-2-ol is a synthetic molecule that has been shown to be an efficient ligand for the treatment of halides . The primary targets of this compound are halides, which play a crucial role in various chemical reactions.

Mode of Action

The interaction of this compound with its targets involves the formation of a complex with halides. This interaction results in changes to the halides, enabling them to participate in further reactions .

Biochemical Pathways

It is known that the compound is used in allylation reactions with proton catalysis and as an epoxide functional group . These reactions could potentially affect various biochemical pathways and their downstream effects.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific reactions it is involved in. As an efficient ligand for halides, it can facilitate various chemical reactions, leading to diverse molecular and cellular effects .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Phenylbut-3-en-2-ol can be synthesized through the reduction of (E)-4-phenyl-3-buten-2-one using sodium borohydride in ethanol. The reaction is typically carried out at low temperatures to ensure the stability of the intermediate products .

Industrial Production Methods: Industrial production methods for this compound often involve similar reduction reactions, but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: 2-Phenylbut-3-en-2-ol undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Further reduction can lead to the formation of saturated alcohols.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Acidic or basic catalysts can facilitate substitution reactions.

Major Products:

Oxidation: Phenylbutanone or phenylbutanal.

Reduction: Phenylbutanol.

Substitution: Various substituted phenylbutenes depending on the reagents used.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

- Antioxidant and Anti-inflammatory Properties :

-

Enzymatic Reactions :

- The compound has been utilized in enantioselective transesterification processes, demonstrating high enantioselectivity when acted upon by specific biocatalysts. For instance, (E)-4-phenylbut-3-en-2-ol showed excellent results in reactions catalyzed by lipases, yielding optically pure products suitable for pharmaceutical applications .

Flavoring and Fragrance Industry

- Flavoring Agent :

- Perfume Industry :

Case Studies

Comparación Con Compuestos Similares

2-Phenyl-3-butyn-2-ol: Similar structure but with a triple bond.

3-Phenyl-1-butene-3-ol: Similar structure but with a different position of the hydroxyl group

Uniqueness: 2-Phenylbut-3-en-2-ol is unique due to its specific arrangement of the phenyl and hydroxyl groups, which imparts distinct chemical and physical properties.

Actividad Biológica

2-Phenylbut-3-en-2-ol, also known as 1-phenyl-3-buten-1-ol, is a compound with notable biological activities owing to its unique structural characteristics. This article explores its biological properties, synthesis methods, and potential applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H12O, featuring an alcohol group and a double bond, which contribute to its reactivity and biological interactions. The compound is typically encountered as a colorless liquid with a boiling point of approximately 228.5 °C.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity against various pathogenic bacteria. For instance, research demonstrated that extracts containing this compound could inhibit the growth of foodborne pathogens, suggesting its potential as a natural antibacterial agent . The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis and death.

Enzymatic Interactions

The compound has been shown to interact with various enzymes, particularly alcohol dehydrogenases. These interactions are crucial for its metabolism and can influence pharmacokinetics in biological systems . Additionally, studies suggest that this compound may modulate cytochrome P450 enzymes, which are integral to the oxidative metabolism of numerous xenobiotics .

Synthesis

This compound can be synthesized through several methods, including the reaction of allyl acetate with benzaldehyde. This synthetic route is adaptable for laboratory and industrial applications, allowing for optimization of conditions to achieve higher yields.

Biocatalytic Reduction

A significant advancement in the synthesis of this compound involves the use of whole-cell biocatalysts. A study reported the regioselective bioreduction of trans-4-phenylbut-3-en-2-one using W. cibaria N9, achieving excellent yields and enantiomeric purity . This method highlights the potential for environmentally friendly synthesis routes in producing biologically active compounds.

Research Findings

Recent research has explored various aspects of this compound's biological activity:

Propiedades

IUPAC Name |

2-phenylbut-3-en-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-3-10(2,11)9-7-5-4-6-8-9/h3-8,11H,1H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRYWJUOPPCVNFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=C)(C1=CC=CC=C1)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.